
2,4-Dichloro-6-(tetrahydropyran-2-yloxy)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-(tetrahydro-2H-pyran-2-yloxy)quinazoline is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the quinazoline ring, and a tetrahydro-2H-pyran-2-yloxy group at the 6 position. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(tetrahydro-2H-pyran-2-yloxy)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Tetrahydro-2H-pyran-2-yloxy Group: This step involves the reaction of the chlorinated quinazoline with tetrahydro-2H-pyran-2-ol in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2,4-Dichloro-6-(tetrahydro-2H-pyran-2-yloxy)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The tetrahydro-2H-pyran-2-yloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding quinazoline derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinazoline N-oxides or reduced quinazoline derivatives.
科学研究应用
2,4-Dichloro-6-(tetrahydro-2H-pyran-2-yloxy)quinazoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used to study the biological activity of quinazoline derivatives and their interactions with various biological targets.
Chemical Biology: It serves as a tool compound to investigate cellular pathways and molecular mechanisms.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 2,4-Dichloro-6-(tetrahydro-2H-pyran-2-yloxy)quinazoline involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2,4-Dichloroquinazoline: Lacks the tetrahydro-2H-pyran-2-yloxy group, making it less versatile in terms of chemical modifications.
6-(Tetrahydro-2H-pyran-2-yloxy)quinazoline: Lacks the chlorine atoms, which may affect its biological activity and reactivity.
2,4-Dichloro-6-methoxyquinazoline: Contains a methoxy group instead of the tetrahydro-2H-pyran-2-yloxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
2,4-Dichloro-6-(tetrahydro-2H-pyran-2-yloxy)quinazoline is unique due to the presence of both chlorine atoms and the tetrahydro-2H-pyran-2-yloxy group. This combination allows for diverse chemical modifications and enhances its potential as a versatile scaffold in medicinal chemistry and other scientific research applications.
属性
CAS 编号 |
464927-06-8 |
|---|---|
分子式 |
C13H12Cl2N2O2 |
分子量 |
299.15 g/mol |
IUPAC 名称 |
2,4-dichloro-6-(oxan-2-yloxy)quinazoline |
InChI |
InChI=1S/C13H12Cl2N2O2/c14-12-9-7-8(19-11-3-1-2-6-18-11)4-5-10(9)16-13(15)17-12/h4-5,7,11H,1-3,6H2 |
InChI 键 |
MTOLKVQTZWTDMX-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OC2=CC3=C(C=C2)N=C(N=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


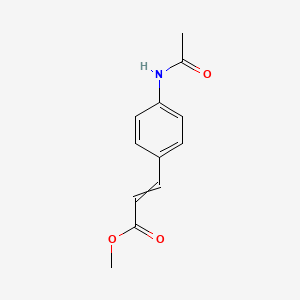

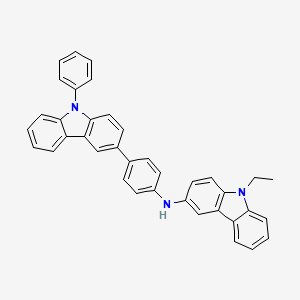
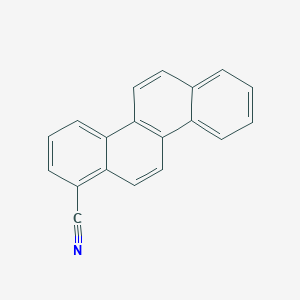
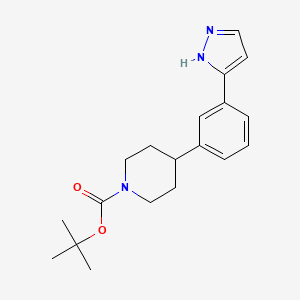
![2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B14133438.png)
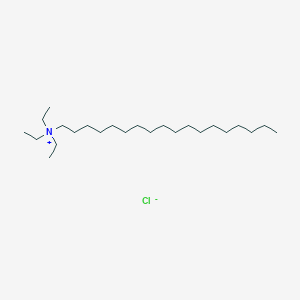



![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride](/img/structure/B14133458.png)
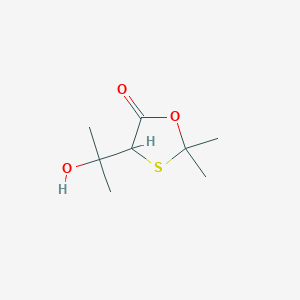

![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid](/img/structure/B14133470.png)
